molecular formula C21H13FN2O2S B3701510 (5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3701510
M. Wt: 376.4 g/mol
InChI Key: CENLOHOENZSIND-VBKFSLOCSA-N
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Description

(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a naphthalenylmethylidene moiety, and a sulfanylidene diazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the diazinane core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step often involves the reaction of the diazinane core with sulfur-containing reagents such as thiourea or sulfur monochloride.

    Attachment of the fluorophenyl group: This can be done via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the naphthalenylmethylidene moiety: This step typically involves the condensation of naphthaldehyde with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazinane core or the naphthalenylmethylidene moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced diazinane derivatives and hydrogenated naphthalenylmethylidene moieties.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(2-chlorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5Z)-1-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5Z)-1-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of (5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its analogs with different substituents, the fluorinated compound may exhibit distinct properties, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O2S/c22-17-10-3-4-11-18(17)24-20(26)16(19(25)23-21(24)27)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,23,25,27)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLOHOENZSIND-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-1-(2-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

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